![molecular formula C16H15N3O3 B2356048 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1351613-78-9](/img/structure/B2356048.png)
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
The study by Bacchi et al. (2005) explores the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions, leading to the formation of various heterocyclic derivatives including dihydropyridinones. This process involves 5-exo-dig cyclization modes and the potential for selective formation of compounds through acid treatment of intermediate derivatives, highlighting a synthetic pathway that could be relevant to the compound due to the structural similarity and potential for generating dihydropyridinone derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Pyrroloisoquinoline Derivatives Synthesis
Alizadeh and Zohreh (2008) describe an efficient synthetic route to 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives via a four-component reaction. This process involves the reaction of N-alkyl-3-oxobutanamides with isoquinoline, demonstrating a method to synthesize complex isoquinoline derivatives that could potentially be applied to the synthesis of the compound , given the structural features shared with isoquinoline derivatives (Alizadeh & Zohreh, 2008).
Cytotoxic Activity of Isoquinoline Derivatives
Bu et al. (2001) investigated the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which are structurally related to the compound . The study found that certain derivatives exhibited significant cytotoxicity and had potential as antineoplastic agents, suggesting that modifications to the isoquinoline core can lead to compounds with significant biological activity (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Synthesis of Tetrahydroisoquinoline Derivatives
Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating a detailed study of solvent effects on the reaction outcomes. This research provides insights into synthetic strategies for tetrahydroisoquinoline derivatives, which could be relevant for synthesizing compounds structurally similar to the one (Kandinska, Kozekov, & Palamareva, 2006).
properties
IUPAC Name |
1-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)18-11-5-4-10-6-7-17-14(20)13(10)9-11/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOXZNFKQWGOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.